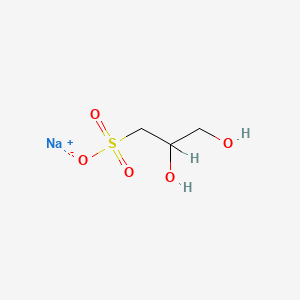
丙二醇磺酸钠
描述
Sodium propylene glycol sulfonate (SPGS) is an anionic surfactant primarily used in the field of cosmetics and personal care products. It has a molecular formula of C3H7NaO5S and an average molecular weight of 178.139 Da .
Synthesis Analysis
The synthesis of Sodium propylene glycol sulfonate involves the sulfonation of chlorosulfonic acid, which is an exothermic process . During the sulfonation synthesis of SPGS, the process can easily produce a large amount of ammonium sulfate at high temperatures . The sulfonation process of commercial SPGS was reproduced in the laboratory using chlorosulfonic acid and formamide .
Molecular Structure Analysis
The molecular structure of Sodium propylene glycol sulfonate consists of a hydrophilic head and a hydrophobic tail . The hydrophilic head is polar and soluble in water, while the hydrophobic tail has an affinity for fatty substances .
Chemical Reactions Analysis
During the sulfonation synthesis of Sodium propylene glycol sulfonate, the sulfonation of chlorosulfonic acid is exothermic . At high temperatures, the process can easily produce a large amount of ammonium sulfate . Ammonium sulfate adheres to SPGS in crystal and participates in the sulfonation reaction .
Physical And Chemical Properties Analysis
Sodium propylene glycol sulfonate has a molecular formula of C3H7NaO5S and an average mass of 178.139 Da . More detailed physical and chemical properties such as density, boiling point, vapor pressure, flash point, etc., were not found in the retrieved papers.
科学研究应用
热稳定性和磺化合成
丙二醇磺酸钠 (SPGS) 在磺化合成过程中发挥着至关重要的作用,特别是在生产用于治疗高脂血症的医疗应用中的丙二醇海藻酸钠硫酸盐 (PSS) 中。PSS 的热稳定性对于优化磺化过程至关重要,通过量热技术进行分析以确保其在应用中的安全性和有效性。PSS 与磺化过程的副产物硫酸铵的热风险分析有助于完善医疗和工业用途的生产技术 (陈瑶等,2022)。
在医药应用中提高溶解度
SPGS 已被研究用于提高磺胺类、巴比妥类和乙内酰脲类在药物制剂中的溶解度。通过研究这些钠盐在丙二醇和水混合物中的溶解度,研究人员旨在改进药物递送系统,特别关注结晶水合物和混合溶剂的形成,这会显著影响这些化合物的溶解度和稳定性 (J. T. Rubino & Elizabeth Thomas,1990)。
抗凝和 FGF/FGFR 信号激活活性
SPGS 的抗凝特性,特别是其衍生物形式 PSS,已因其在治疗心血管疾病中的潜力而得到广泛研究。对 PSS 的寡糖部分的研究揭示了它们通过激活 FGF/FGFR 信号在刺激细胞增殖中的重要作用。这表明 SPGS 在癌症治疗、伤口愈合和心血管治疗剂的开发中具有潜在的应用 (Jian Wu 等,2016)。
硫酸化多糖药物的质量控制
PSS 作为一种源自 SPGS 的硫酸化多糖药物,其质量控制涉及结合生物学和化学分析方法以确保其临床疗效和安全性。该研究强调了控制 PSS 中的分子量、甘露糖醛酸与古洛糖醛酸的比例以及硫酸化程度以最大程度地减少过敏反应和出血风险的重要性,从而提高药物的治疗价值 (Yi-Ting Xue 等,2016)。
安全和危害
While specific safety and hazard information for Sodium propylene glycol sulfonate was not found in the retrieved papers, it’s important to note that all chemicals should be handled with appropriate safety measures. Personal protective equipment should be worn, and good ventilation should be ensured in the workspace .
属性
IUPAC Name |
sodium;2,3-dihydroxypropane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S.Na/c4-1-3(5)2-9(6,7)8;/h3-5H,1-2H2,(H,6,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMKOEWHQQPOBJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956810 | |
| Record name | Sodium 2,3-dihydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35396-47-5, 68081-95-8 | |
| Record name | Sodium propylene glycol sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035396475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2,3-dihydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanesulfonic acid, 2,3-dihydroxy-, mono-C10-16-alkyl ethers, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium (±)-2,3-dihydroxypropanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PROPYLENE GLYCOL SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BKS3UD221 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


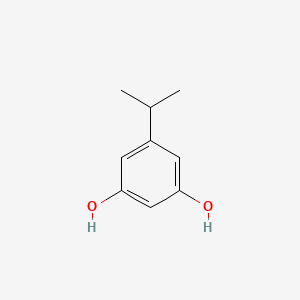
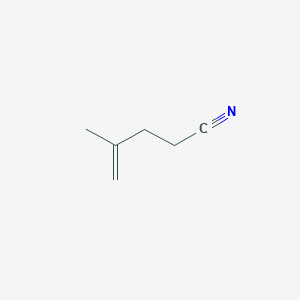
![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)


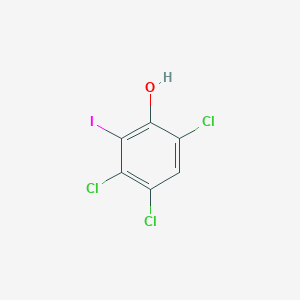

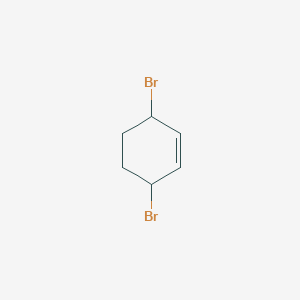

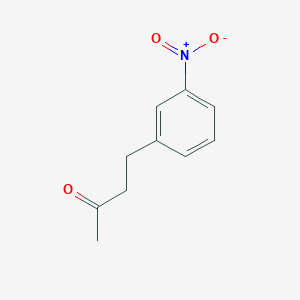
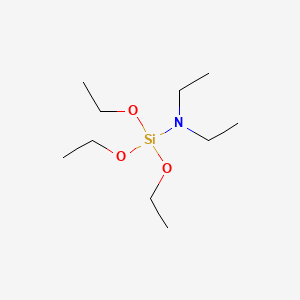

![2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051623.png)